11-Hydroxytetrahydrocannabinol (11-OH-THC) is a psychoactive cannabinoid and the primary metabolite of Δ9-tetrahydrocannabinol (THC), the main psychoactive compound found in cannabis. [, , ] It is formed in the liver by hydroxylation of THC via enzymes of the cytochrome P450 system, primarily CYP2C9 and CYP3A4. [] This metabolic transformation is crucial for understanding the pharmacokinetics and effects of THC in the human body. [] 11-OH-THC plays a significant role in scientific research, particularly in areas such as cannabinoid pharmacology, metabolism, and toxicology.
11-Hydroxytetrahydrocannabinol is classified as a phytocannabinoid, which are naturally occurring compounds found in cannabis plants. It is primarily produced through metabolic processes in the liver, where tetrahydrocannabinol is hydroxylated by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . This compound is recognized for its enhanced potency compared to tetrahydrocannabinol due to its ability to cross the blood-brain barrier more effectively, leading to pronounced cognitive and perceptual effects .
The synthesis of 11-hydroxytetrahydrocannabinol typically involves the hydroxylation of tetrahydrocannabinol. This process can be achieved through various methods:
The molecular structure of 11-hydroxytetrahydrocannabinol features a hydroxyl group (-OH) attached to the 11th carbon atom of the tetrahydrocannabinol structure. This modification significantly alters its pharmacological properties compared to its precursor, tetrahydrocannabinol.
11-Hydroxytetrahydrocannabinol participates in several chemical reactions:
The mechanism of action for 11-hydroxytetrahydrocannabinol primarily involves interaction with cannabinoid receptors in the body:
Research indicates that 11-hydroxytetrahydrocannabinol has enhanced potency due to its ability to cross the blood-brain barrier more effectively than tetrahydrocannabinol .
The physical state and solubility characteristics are crucial for its applications in pharmaceuticals and analytical chemistry .
11-Hydroxytetrahydrocannabinol has several scientific applications:
It serves as a vital biomarker in clinical settings for understanding THC metabolism and dosing accuracy in therapeutic applications .
11-Hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) is the primary psychoactive metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main intoxicating component of Cannabis sativa. Its molecular formula is C₂₁H₃₀O₃, with a molar mass of 330.47 g/mol [1] [5]. Structurally, 11-OH-THC features a hydroxyl group (-OH) at the C11 position of Δ⁹-THC’s terpenoid ring (Figure 1), which significantly alters its physicochemical properties [1] [7]. This modification enhances water solubility compared to the highly lipophilic Δ⁹-THC (log P = 5.648), though 11-OH-THC retains sufficient lipophilicity to cross the blood-brain barrier efficiently [1] [3]. The compound’s phenolic hydroxyl group (pKa ~10.6) allows it to act as a mild antioxidant, while its stereochemistry (6aR,10aR) is conserved from Δ⁹-THC [1] [8].
Table 1: Key Chemical Properties of 11-OH-THC
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₀O₃ |
Molar Mass | 330.47 g/mol |
IUPAC Name | (6aR,10aR)-9-(Hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |
log P (Octanol-Water) | ~3.5 (estimated) |
Major Functional Groups | Phenolic hydroxyl, aliphatic hydroxyl, cyclic ether |
Stability | Sensitive to oxidation and light; decarboxylation not applicable (unlike acidic cannabinoids) |
11-OH-THC is formed exclusively through the biotransformation of Δ⁹-THC in humans and animals, primarily mediated by hepatic cytochrome P450 (CYP) enzymes. CYP2C9 and CYP3A4 catalyze the hydroxylation of Δ⁹-THC at the C11 position, yielding 11-OH-THC as the initial metabolite [1] [2] [7]. This metabolite is further oxidized by alcohol dehydrogenase and CYP2C9 to 11-nor-9-carboxy-THC (THC-COOH), an inactive, water-soluble compound excreted in urine and feces [1] [4].
The route of Δ⁹-THC administration critically influences 11-OH-THC levels:
Table 2: Metabolic Profile of Δ⁹-THC by Administration Route
Parameter | Inhalation | Oral Ingestion |
---|---|---|
Peak Δ⁹-THC Time | 3–10 minutes | 1–2 hours (range: 0.5–6 hours) |
Peak 11-OH-THC Time | 15 minutes | 1–2.5 hours |
11-OH-THC/Δ⁹-THC Ratio | <1.0 | ≥1.0 |
Bioavailability | 10–35% | 5–20% (increases with high-fat meals) |
Notably, acidic precursors like Δ⁹-THCA (tetrahydrocannabinolic acid) undergo analogous metabolism to 11-OH-THCA in vitro, though their contribution to in vivo 11-OH-THC formation is minimal [7] [9].
11-OH-THC was first identified as a major metabolite of Δ⁹-THC in 1970 by Lemberger and colleagues, who demonstrated its psychoactivity in humans [5] [6]. Using radiolabeled Δ⁹-THC, they observed that intravenous administration of 11-OH-THC induced psychological effects indistinguishable from Δ⁹-THC but with a delayed onset and longer duration [5] [6]. This discovery reshaped understanding of cannabis pharmacology, revealing that Δ⁹-THC’s effects are amplified by its metabolites.
Key milestones include:
Pharmacological Implications
11-OH-THC is a potent partial agonist of cannabinoid receptor 1 (CB1), with a binding affinity (Ki = 0.37 nM) ~100 times greater than Δ⁹-THC (Ki = 35 nM) [1] [7]. Despite this, its in vivo psychoactive potency is only 2–3 times higher due to lower brain penetration efficiency [1] [5]. The metabolite contributes significantly to the "entourage effect" by modulating Δ⁹-THC’s effects—prolonging euphoria but also increasing sedation and cognitive impairment [4] [8].
Table 3: Receptor Binding and Pharmacodynamic Properties
Parameter | 11-OH-THC | Δ⁹-THC |
---|---|---|
CB1 Affinity (Ki) | 0.37 nM | 35 nM |
CB2 Affinity (Ki) | 36 nM | 40.7 nM |
cAMP Inhibition (EC₅₀) | 11 nM | 5.2 nM |
Max Response (Emax) | 28% | 70% |
Forensic and Toxicological Relevance
As a biomarker for recent cannabis use, 11-OH-THC has critical applications:
Table 4: Forensic Detection Windows for Cannabinoids
Matrix | 11-OH-THC | Δ⁹-THC | THC-COOH |
---|---|---|---|
Blood | Up to 12 hours (single use); ≤24 hours (chronic) | 3–12 hours | Days to weeks |
Urine | Not typically measured | Rarely detected | Weeks |
Meconium | Detected (prenatal exposure marker) | Detected | Primary marker |
Table 5: Postmortem Redistribution (PMR) Ratios for Cannabinoids
Cannabinoid | Heart:Iliac Blood Ratio (Median) | Range |
---|---|---|
11-OH-THC | 1.6 | 0.3–2.7 |
Δ⁹-THC | 1.5 | 0.3–3.1 |
THC-COOH | 1.8 | 0.5–3.0 |
Emerging research also explores 11-OH-THC’s non-cannabinoid receptor actions, including inhibition of autotaxin (an enzyme producing lysophosphatidic acid) and weak inhibition of SARS-CoV-2 proteases [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7